molecular formula C11H17ClN2O2S B1381431 N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride CAS No. 1803584-14-6

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride

Cat. No.: B1381431
CAS No.: 1803584-14-6
M. Wt: 276.78 g/mol
InChI Key: IOXDKLRXAQZQBP-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines involves an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a tetrahydroisoquinoline nucleus, which is essential for its biological activity .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 276.79, a storage temperature of room temperature, and a physical form of powder .

Scientific Research Applications

Inhibition and Selectivity in Biochemical Pathways

  • PNMT Inhibition and Selectivity : A series of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines demonstrated remarkable inhibition and selectivity towards phenylethanolamine N-methyltransferase (PNMT), a key enzyme in adrenaline synthesis. These compounds, through structural modifications, presented high inhibitory potency and selectivity, suggesting potential applications in modulating adrenaline-related biochemical pathways (Grunewald et al., 2005). Furthermore, comparative studies with isosteric sulfonamides reinforced the understanding of the binding and interactions within the active site of PNMT, providing insights for future drug design and development (Grunewald et al., 2006).

Analytical Chemistry and Detection Methods

  • High-Performance Liquid Chromatography (HPLC) Applications : Research on 1,2,3,4-tetrahydroisoquinolines (TIQs) utilized HPLC methods for the simultaneous analysis of these compounds in rat brain samples. This study developed a highly sensitive method that can have implications in pharmacokinetics and drug monitoring by facilitating the detection and quantification of these compounds in biological samples (Inoue et al., 2008).

Structural and Molecular Studies

  • Structural Analysis and Molecular Interactions : Research on N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide provided insights into molecular and crystal structures, showcasing the role of intra- and intermolecular interactions. This study highlighted the significance of these interactions in molecular stability and potential biological activities, which are crucial for the development of pharmaceutical agents (Bougheloum et al., 2013).

Synthesis and Biological Activity

  • Tetrahydroisoquinolines in Drug Synthesis and Activity : Synthesis methods for tetrahydroisoquinoline derivatives were explored, highlighting their central role in drug development for various diseases like cancer, hepatitis C, and CNS disorders. These studies not only provided methodologies for synthesizing these compounds but also showcased their potential biological activities and applications in medical research (Bunce et al., 2012).

Safety and Hazards

The compound is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT SE 2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of “N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride” research could involve further exploration and structure-activity relationship (SAR) studies . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .

Properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11;/h3-5,12H,6-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXDKLRXAQZQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
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N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
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N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
Reactant of Route 5
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
Reactant of Route 6
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride

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